2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid
Description
This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position and an acetic acid moiety at the 5-position. Its molecular formula is C₁₆H₂₁NO₄ (molecular weight: 291.35 g/mol) . The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the acetic acid substituent enables functionalization for drug discovery or material science applications. The compound is utilized as an intermediate in organic synthesis, with applications in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13-11(9-14(18)19)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRAVSJCRRLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid typically involves the protection of the amine group in tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
Amidation Reactions
2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid serves as a versatile intermediate in amidation reactions, primarily facilitated by coupling agents. For example:
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EDC/HOBt-mediated amidation : The carboxylic acid group reacts with amines (e.g., dibutylamine) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to form carboxamides. This method achieved a 62% yield in synthesizing N,N-dibutyl-5-methyl-pyrazole-3-carboxamide derivatives .
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BOP coupling : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enabled efficient coupling with spirocyclic amines in DMF, yielding hybrid structures (83% yield) .
Esterification and Functionalization
The compound undergoes esterification under mild conditions:
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Methyl ester formation : Treatment with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in DMF selectively esterifies the carboxylic acid group. This step is critical for protecting the acid during subsequent reactions .
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Newman–Kwart rearrangement : The hydroxyl group of related intermediates is converted to thioethers via O-aryl dimethylthiocarbamate intermediates, enabling further alkylation or oxidation .
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions:
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HCl-mediated deprotection : Exposure to HCl in i-PrOH/HCO₂H removes the Boc group, regenerating the free amine. This step is essential for downstream functionalization (e.g., acylation) .
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Selectivity : The Boc group remains stable during ester hydrolysis (LiOH/THF), allowing sequential deprotection strategies .
Alkylation and Cyclization
The tetrahydroisoquinoline scaffold participates in alkylation reactions:
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Oxazole ring formation : Cyclization with iodine (I₂), triphenylphosphine (PPh₃), and triethylamine (Et₃N) generates oxazole derivatives (e.g., compound 5 in Chart 1 of ).
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Suzuki–Miyaura coupling : While not directly observed in the provided data, analogous tetrahydroisoquinolines undergo palladium-catalyzed cross-couplings for aryl substitutions .
Comparative Reaction Data
Key Mechanistic Insights
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Regioselectivity : Alkylation at the 5-position is favored due to steric and electronic effects of the Boc group .
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Acid stability : The Boc group resists hydrolysis under basic conditions (e.g., LiOH/THF), enabling orthogonal deprotection strategies .
Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, derivatives of tetrahydroisoquinoline are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Case Study: Analgesic Properties
Research has demonstrated that compounds derived from tetrahydroisoquinoline structures can act as potent analgesics. In a study published in the Journal of Medicinal Chemistry, derivatives similar to 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid were evaluated for their pain-relieving properties in animal models, showing significant efficacy compared to standard treatments .
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions such as esterification and amide formation, which are essential in creating diverse chemical entities used in research and industry.
Table 1: Synthesis Pathways Utilizing 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid
3.1 Anticancer Research
Recent studies have indicated that derivatives of tetrahydroisoquinoline may possess anticancer properties. The structural features of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid allow it to interact with biological targets involved in cancer progression.
Case Study: Antitumor Activity
In vitro studies have shown that compounds similar to this acetic acid derivative inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings suggest potential pathways for developing new anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid primarily involves the Boc group, which acts as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations:
- Boc vs. Other Protecting Groups : The Boc group in the target compound offers acid-labile protection, contrasting with Fmoc (fluorenylmethoxycarbonyl) derivatives, which are base-sensitive .
- Acetic Acid vs. Carboxylic Acid: The acetic acid chain in the target compound provides lower acidity (higher pKa) compared to direct carboxylic acid substituents (e.g., in 3-[(Boc)amino]-5-hydroxybenzoic acid), affecting solubility and reactivity .
- Salt Forms : Hydrochloride salts (e.g., ) enhance crystallinity and aqueous solubility compared to free acids.
Commercial and Research Availability
Biological Activity
2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid (commonly referred to as Boc-Tic-OH) is a compound derived from the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of Boc-Tic-OH, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of Boc-Tic-OH is , and it features a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydroisoquinoline backbone. The structure can be represented as follows:
Boc-Tic-OH exhibits various biological activities that can be attributed to its interaction with multiple targets within the body. Key mechanisms include:
- Serotonergic Modulation : Similar to other tetrahydroisoquinolines, Boc-Tic-OH may influence serotonin receptors, which are critical in mood regulation and cognition.
- Enzyme Inhibition : Preliminary studies suggest that Boc-Tic-OH may act as an inhibitor of certain enzymes involved in metabolic pathways.
Biological Activity and Therapeutic Implications
Research indicates that Boc-Tic-OH possesses several pharmacological properties:
- Antidepressant Activity : Compounds structurally related to Boc-Tic-OH have shown potential in modulating serotonin levels, thereby suggesting possible antidepressant effects.
- Neuroprotective Effects : Some studies have indicated that tetrahydroisoquinolines may offer neuroprotection against oxidative stress and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of Boc-Tic-OH and related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that Boc-Tic-OH enhances serotonin receptor activity in vitro, suggesting potential antidepressant properties. |
| Study 2 | Reported neuroprotective effects in animal models exposed to neurotoxic agents, indicating a protective role against neuronal damage. |
| Study 3 | Evaluated the compound's impact on cognitive function in rodent models, showing improved memory retention associated with serotonin modulation. |
Toxicology and Safety Profile
While the biological activities of Boc-Tic-OH are promising, safety assessments are crucial. Toxicological evaluations indicate that:
- Acute Toxicity : Initial studies show low acute toxicity levels in animal models.
- Chronic Exposure : Long-term exposure studies are necessary to fully understand the safety profile.
Q & A
Q. How can researchers resolve contradictions in reported purification efficacy for this compound?
- Methodological Answer : Compare flash chromatography (silica gel, ethyl acetate/hexane gradient) vs. recrystallization (ethanol/water) purity outcomes via HPLC. Optimize gradient elution parameters (e.g., flow rate, column temperature) using design-expert software. Validate with X-ray crystallography to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
